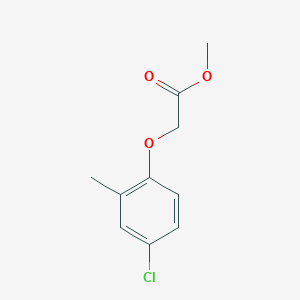
Methyl 4-chloro-2-methylphenoxyacetate
Vue d'ensemble
Description
“Methyl 4-chloro-2-methylphenoxyacetate” is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .
Synthesis Analysis
The synthesis of “Methyl 4-chloro-2-methylphenoxyacetate” is not commercially available . Therefore, the starting material was prepared and characterized in the laboratory according to the procedure reported earlier .Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-2-methylphenoxyacetate” is C10H11ClO3 . The IUPAC name is methyl 2-(4-chloro-2-methylphenoxy)acetate . The molecular weight is 214.64 g/mol . The InChI is InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-methylphenoxyacetate” is a white or colorless to light yellow powder to lump to clear liquid . The specific gravity at 20°C is 1.23 .Applications De Recherche Scientifique
1. Herbicidal Ionic Liquids Synthesis
- Application Summary: Methyl 4-chloro-2-methylphenoxyacetate (MCPA) is used in the synthesis of herbicidal ionic liquids. These ionic liquids contain the MCPA anion and a domiphen derived phenoxyethylammonium cation .
- Methods of Application: The compounds are synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their basic physicochemical properties (solubility and thermal stability) are characterized, and their structures are confirmed .
- Results: The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
2. Antitumor Activity
- Application Summary: A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity .
- Results: The compound exhibited pronounced antitumor activity .
3. Metabolism by Soil Pseudomonad
- Application Summary: MCPA is metabolized by a soil pseudomonad, Pseudomonas N.C.I.B. 9340 .
- Methods of Application: A cell-free system prepared from the pseudomonad grown on MCPA was used to catalyze a specific reaction sequence .
- Results: The reaction sequence catalyzed by the cell-free system was identified .
4. Synthesis of Antiaromatic Porphyrinoid
- Application Summary: Methyl 4-Chloro-2-methylphenoxyacetate is used in the synthesis of antiaromatic porphyrinoid .
- Results: The compound is used to create a bench-stable antiaromatic porphyrinoid .
5. Herbicide Residue Analysis
- Application Summary: Methyl 4-Chloro-2-methylphenoxyacetate is used in the analysis of herbicide residue in water .
- Methods of Application: The herbicide residue in water is esterified with 20% (V/V) 2,2,2-trichloroethanol in trichloroacetic anhydride in the presence of sulfuric acid .
- Results: The technique allows for the detection and quantification of the herbicide residue in water .
6. Synthesis of Physiologically Active Substances
- Application Summary: Methyl 4-Chloro-2-methylphenoxyacetate is used in the synthesis of physiologically active substances . A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), turned out to be even more efficient as a physiologically active substance .
- Results: The compound exhibited pronounced antitumor activity .
Safety And Hazards
“Methyl 4-chloro-2-methylphenoxyacetate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Relevant Papers There are several relevant papers on “Methyl 4-chloro-2-methylphenoxyacetate”. One discusses the metabolism of 2-chloro-4-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134 . Another paper presents the metabolism of 4-chloro-2-methylphenoxyacetic acid by a soil pseudomonad .
Propriétés
IUPAC Name |
methyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERIRLJUWTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179100 | |
| Record name | MCPA-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-methylphenoxyacetate | |
CAS RN |
2436-73-9 | |
| Record name | MCPA methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chloro-2-methylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



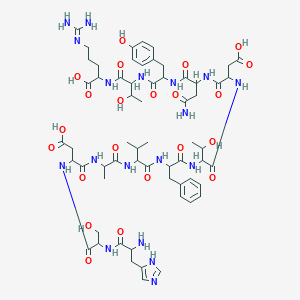

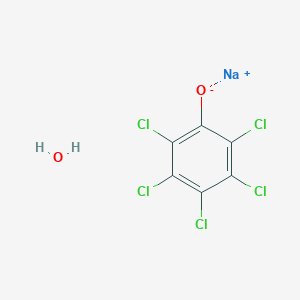
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
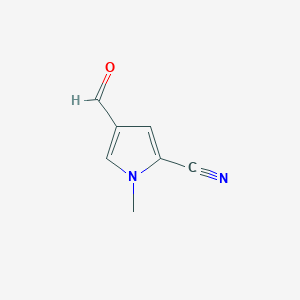

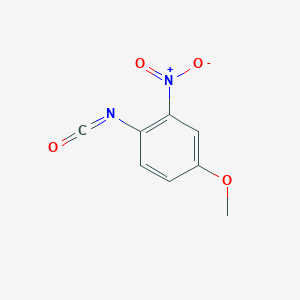

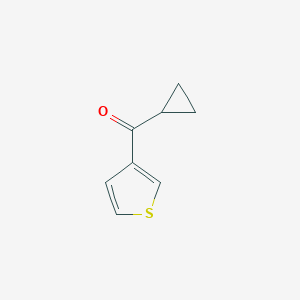
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)

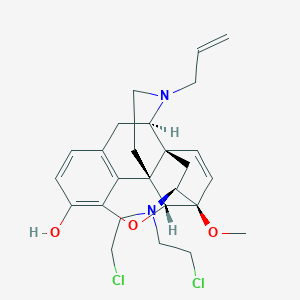

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)